methyl 4-(3-Fluorophenylamino)benzoate
Description
Methyl 4-(3-fluorophenylamino)benzoate is a benzoic acid derivative featuring a methyl ester group at the para position of the benzene ring and a 3-fluorophenylamino substituent. This structure combines aromatic and hydrogen-bonding motifs, making it relevant in medicinal chemistry and materials science.
Properties
Molecular Formula |
C14H12FNO2 |
|---|---|
Molecular Weight |
245.25 g/mol |
IUPAC Name |
methyl 4-(3-fluoroanilino)benzoate |
InChI |
InChI=1S/C14H12FNO2/c1-18-14(17)10-5-7-12(8-6-10)16-13-4-2-3-11(15)9-13/h2-9,16H,1H3 |
InChI Key |
TUMKTYGWUSTSIN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC2=CC(=CC=C2)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Table 1: Key Structural Analogs and Their Substituents
Key Observations :
- Fluorine Position : The target’s meta-fluoro substituent (vs. para in C4 ) may reduce symmetry and alter dipole moments, affecting crystallization behavior and solubility. Para-substituted halogens often enhance thermal stability due to reduced steric hindrance.
- Functional Group Variation: Replacing the phenylamino group with a urea ( ) or imidazole ( ) modifies hydrogen-bonding capacity. Urea derivatives typically exhibit higher polarity, while imidazole introduces basicity.
- Electron Effects : Electron-withdrawing groups (e.g., sulfooxy in ) increase benzoate ester acidity compared to electron-donating groups like methoxy.
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Insights :
- Solubility: The target’s 3-fluorophenylamino group likely confers moderate solubility in DMSO, contrasting with the highly water-soluble sulfooxy derivative .
- Lipophilicity : The target’s predicted LogP (~2.5) aligns with aromatic esters, whereas urea derivatives (LogP ~1.8 ) are more polar.
Spectroscopic Characterization
Table 3: NMR and HRMS Data Highlights
Analysis :
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